molecular formula C7H9NOS B13559015 4-(1,3-Thiazol-5-yl)butan-2-one

4-(1,3-Thiazol-5-yl)butan-2-one

Cat. No.: B13559015
M. Wt: 155.22 g/mol
InChI Key: QPJCZIOXXLLPIR-UHFFFAOYSA-N
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Description

4-(1,3-Thiazol-5-yl)butan-2-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Thiazol-5-yl)butan-2-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base. For instance, the reaction between 2,4-dihalogen-5-formylthiazole and a suitable methylene active compound can yield the desired product . The reaction conditions often include heating to 100-110°C in the presence of a catalyst such as SiCl4 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free conditions and the use of environmentally friendly catalysts are also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Thiazol-5-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can yield alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-5-yl)butan-2-one involves its interaction with specific molecular targets. For example, it can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and target. In some cases, it may inhibit enzyme activity or disrupt cellular processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

4-(1,3-thiazol-5-yl)butan-2-one

InChI

InChI=1S/C7H9NOS/c1-6(9)2-3-7-4-8-5-10-7/h4-5H,2-3H2,1H3

InChI Key

QPJCZIOXXLLPIR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CCC1=CN=CS1

Origin of Product

United States

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